molecular formula C10H10ClNO4 B2786800 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride CAS No. 4878-29-9

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride

Cat. No.: B2786800
CAS No.: 4878-29-9
M. Wt: 243.64
InChI Key: FEQKLTOBQAFPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-nitrophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-methyl-2-(4-nitrophenoxy)propanoic acid+SOCl22-methyl-2-(4-nitrophenoxy)propanoyl chloride+SO2+HCl\text{2-methyl-2-(4-nitrophenoxy)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-methyl-2-(4-nitrophenoxy)propanoic acid+SOCl2​→2-methyl-2-(4-nitrophenoxy)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-2-(4-nitrophenoxy)propanoic acid and hydrochloric acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in the presence of hydrochloric acid can be used.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-Methyl-2-(4-nitrophenoxy)propanoic Acid: Formed through hydrolysis.

    2-Methyl-2-(4-aminophenoxy)propanoyl Chloride: Formed through reduction of the nitro group.

Scientific Research Applications

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in proteomics research to modify proteins and peptides, allowing for the study of their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-aminophenoxy)propanoyl Chloride: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-2-(4-chlorophenoxy)propanoyl Chloride: Similar structure but with a chloro group instead of a nitro group.

    2-Methyl-2-(4-methoxyphenoxy)propanoyl Chloride: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is unique due to the presence of the nitro group, which imparts specific reactivity and properties. The nitro group can be reduced to an amino group, providing a versatile handle for further chemical modifications. Additionally, the compound’s reactivity as an acyl chloride makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-methyl-2-(4-nitrophenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-10(2,9(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKLTOBQAFPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.